Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is Bcl-2 proteins . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death . The compound is designed and evaluated as a potential Bcl-2 inhibitor with anti-proliferative activity .
Mode of Action
The compound interacts with its targets, the Bcl-2 proteins, leading to their inhibition . This inhibition results in an increase in the expression level of caspase-3, a crucial enzyme in the apoptosis pathway . The compound’s interaction with its targets leads to an increase in apoptosis, thereby inhibiting cell proliferation .
Biochemical Pathways
The compound affects the apoptotic pathways, specifically the intrinsic (or mitochondrial) and extrinsic (or death receptor) pathways of apoptosis . Both pathways eventually lead to a common pathway or the execution phase of apoptosis . The compound’s action results in the activation of caspases, which cleave many vital cellular proteins, break up the nuclear scaffold and cytoskeleton, and activate DNAase, which further degrades nuclear DNA .
Result of Action
The compound’s action results in an increase in apoptosis, leading to a decrease in cell proliferation . Specifically, it increases the expression level of caspase-3 and decreases the expression of Bcl-2 . This leads to an increase in the level of Bax, a pro-apoptotic protein, and a decrease in the level of Bcl-2, an anti-apoptotic protein .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with Bcl-2 proteins and apoptotic pathways . The compound has been evaluated as a potential Bcl-2 inhibitor with anti-proliferative activity .
Cellular Effects
In cellular studies, Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate has shown to have an impact on cell growth. It has demonstrated good to moderate anti-proliferative activity against most of the NCI 60 cell line panel . The compound has also shown to increase the total apoptosis in HCT-116 cell cycle .
Molecular Mechanism
It has been suggested that the induction of apoptosis through increase in caspase 3 expression and down-regulation of Bcl-2 is the suggested mechanism of action .
Preparation Methods
The synthesis of ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2-aminothiazole with ethyl chloroformate to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate can be compared with other thiazole-based compounds, such as:
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
2-Aminothiazole derivatives: These compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c1-2-21-12(18)10-7-22-13(14-10)15-11(17)8-4-3-5-9(6-8)16(19)20/h3-7H,2H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKHGHRVWOTHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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